molecular formula C7H6FNO2 B1317587 2-Fluoro-3-nitrotoluene CAS No. 437-86-5

2-Fluoro-3-nitrotoluene

Cat. No.: B1317587
CAS No.: 437-86-5
M. Wt: 155.13 g/mol
InChI Key: NBCNUIXYBLFJMI-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a nitro group at the ortho and meta positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique reactivity and properties.

Scientific Research Applications

2-Fluoro-3-nitrotoluene is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

    Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-nitrotoluene can be synthesized through several methodsAnother method involves the fluorination of 2-chloro-3-nitrotoluene using cesium fluoride in dimethyl sulfoxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the selective nitration of 2-fluorotoluene under controlled conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and concentration controls to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: 2-Fluoro-3-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Fluoro-3-nitrobenzoic acid

Comparison with Similar Compounds

  • 2-Fluoro-4-nitrotoluene
  • 3-Fluoro-2-nitrotoluene
  • 2-Chloro-3-nitrotoluene

Comparison: 2-Fluoro-3-nitrotoluene is unique due to the specific positioning of the fluorine and nitro groups, which significantly influences its chemical reactivity and propertiesSimilarly, the presence of a fluorine atom instead of a chlorine atom, as in 2-chloro-3-nitrotoluene, alters the compound’s electronic properties and reactivity .

Properties

IUPAC Name

2-fluoro-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCNUIXYBLFJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541661
Record name 2-Fluoro-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437-86-5
Record name 2-Fluoro-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-1-methyl-3-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cesium fluoride (97.5 g, 642 mmol) was added under nitrogen atmosphere to a solution of 2-chloro-1-methyl-3-nitrobenzene (73.4 g, 428 mmol) in DMSO (185 ml), and the mixture was stirred at 140° C. for 10 hours. The reaction mixture was then poured into 0.5N hydrochloric acid and extracted twice with ethyl acetate. The organic extract was washed with saturated saline and dried over magnesium sulfate. A crude product was obtained by vacuum concentration, and then purified by reduced-pressure distillation (boiling point: 118° C. to 122° C./15 mm Hg) to yield the title compound (54.4 g, 82%) as a yellow oil.
Quantity
97.5 g
Type
reactant
Reaction Step One
Quantity
73.4 g
Type
reactant
Reaction Step One
Name
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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